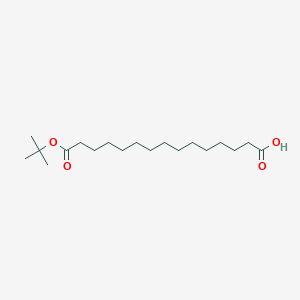

15-(tert-Butoxy)-15-oxopentadecanoic acid

Description

Properties

IUPAC Name |

15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-19(2,3)23-18(22)16-14-12-10-8-6-4-5-7-9-11-13-15-17(20)21/h4-16H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAQLJDYZFGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-(tert-Butoxy)-15-oxopentadecanoic acid is a bifunctional molecule of significant interest in the field of targeted therapeutics. Its structure, featuring a long C15 aliphatic chain terminating in a carboxylic acid at one end and a tert-butyl ester at the other, makes it a valuable non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational understanding for its application in drug development and other advanced chemical syntheses. While experimentally determined data for this specific molecule is limited in public literature, this document compiles available information, predicted values, and analogous compound data to serve as a robust resource.

Chemical Identity and Molecular Structure

-

IUPAC Name: 15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid[5]

-

Synonyms: Pentadecanedioic acid, mono(1,1-dimethylethyl) ester; Pentadecanedioic acid mono-tert-butyl ester[3]

-

CAS Number: 905302-42-3[6]

The molecular architecture of this compound is key to its utility. The long pentadecanedioic acid backbone provides a flexible spacer, crucial for bridging the antibody and the cytotoxic payload in an ADC, or the E3 ligase ligand and the target protein ligand in a PROTAC. The terminal carboxylic acid offers a reactive handle for conjugation to amine-containing molecules, while the tert-butyl ester protects the other carboxylic acid group, allowing for selective transformations. The bulky tert-butyl group also imparts specific solubility characteristics and can be removed under acidic conditions if further functionalization is required.

Physicochemical Properties

A precise understanding of the physicochemical properties of a linker molecule is paramount for formulation, reaction optimization, and predicting its in vivo behavior.

| Property | Value | Source/Comment |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not available | Data not found in public literature. Expected to be a low-melting solid based on its long aliphatic chain. |

| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | [3] (Predicted) |

| Density | 1.0 ± 0.1 g/cm³ | [3] (Predicted) |

| Solubility | Insoluble in water. Soluble in polar organic solvents like DMF. Poorly soluble in less polar solvents like ether. | Based on the properties of a similar long-chain mono-tert-butyl ester.[7] |

Spectroscopic Characterization (Predicted and Analogous Data)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following key signals:

-

~1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is characteristically sharp and integrates to nine protons.[8]

-

~2.20 ppm (triplet, 2H): The methylene protons (α- to the ester carbonyl).

-

~2.35 ppm (triplet, 2H): The methylene protons (α- to the carboxylic acid).

-

1.20-1.70 ppm (multiplet, 22H): The overlapping signals of the methylene protons in the long aliphatic chain.

-

~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This signal is often broad and its chemical shift can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework:

-

~180 ppm: Carbonyl carbon of the carboxylic acid.

-

~173 ppm: Carbonyl carbon of the tert-butyl ester.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~34 ppm: Methylene carbon α- to the carboxylic acid.

-

~30 ppm: Methylene carbon α- to the ester.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

25-29 ppm: Methylene carbons of the long aliphatic chain.[9]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain and tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 327.25. In positive mode, the [M+Na]⁺ adduct would be expected at m/z 351.25.

Synthesis and Purification

The synthesis of this compound typically involves the mono-esterification of pentadecanedioic acid. Achieving selective mono-esterification of a dicarboxylic acid can be challenging, often leading to a mixture of the starting material, the desired mono-ester, and the di-ester.

A recently reported one-step method for the mono-esterification of long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to achieve high selectivity for the mono-tert-butyl ester.[10]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

-

Reaction Setup: To a solution of pentadecanedioic acid in anhydrous tetrahydrofuran (THF), add lithium chloride (LiCl) and stir until dissolved.

-

Activation and Esterification: Cool the solution and add trifluoroacetic anhydride (TFAA) followed by tert-butanol (t-BuOH).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Stability and Storage

-

Stability: this compound is generally stable under standard laboratory conditions. The tert-butyl ester is sensitive to strong acids and will hydrolyze to the corresponding dicarboxylic acid. It is stable to basic conditions.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the ester and degradation of the carboxylic acid. For long-term storage, refrigeration is recommended.

Safety and Handling

-

Hazard Identification: This compound is a carboxylic acid and may be irritating to the eyes, skin, and respiratory system.[6]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Drug Development

The primary application of this compound is as a non-cleavable linker in the construction of ADCs and PROTACs.[1][2][3][4]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the carboxylic acid moiety of the linker is typically activated and then reacted with an amine group on the antibody or a payload to form a stable amide bond. The long aliphatic chain provides spatial separation between the bulky antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components. As a non-cleavable linker, the entire antibody-linker-drug conjugate is internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[11][]

Role in PROTACs

In PROTACs, this linker serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The flexibility and length of the linker are critical for allowing the PROTAC to simultaneously engage both proteins, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a key building block in the development of next-generation targeted therapies. Its well-defined structure and bifunctional nature allow for its precise incorporation into complex biomolecules. While a complete experimental dataset for its physical properties is not yet widely available, this guide provides a thorough overview based on existing data, predictions, and the properties of analogous compounds. This information is intended to empower researchers and drug development professionals in their efforts to utilize this versatile linker in the creation of innovative and effective therapeutics.

References

-

AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

-

PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. Retrieved from [Link]

-

Wang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Chemical Science, 14(40), 11075-11080. Retrieved from [Link]

-

ResearchGate. ¹H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl oleate in the range 5.28-5.42 ppm. Retrieved from [Link]

-

American Elements. This compound. Retrieved from [Link]

-

Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5066-5081. Retrieved from [Link]

-

Veeprho. This compound | CAS 905302-42-3. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Ni-Pd nanoparticles supported on Mg(OH)2 nanoflakes for synthesis of furan diesters. Retrieved from [Link]

- Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmiweb.com [pharmiweb.com]

- 3. This compound CAS 905302-42-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. americanelements.com [americanelements.com]

- 6. 905302-42-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209) [hmdb.ca]

- 8. acdlabs.com [acdlabs.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. creativepegworks.com [creativepegworks.com]

- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

An In-depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid: A Key Linker in Advanced Drug Conjugates

Foreword: The Critical Role of Linker Technology in Modern Therapeutics

In the landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers are not mere spacers; they are intelligent connectors that dictate the stability, solubility, and timely release of potent pharmaceutical payloads. This guide provides an in-depth technical overview of 15-(tert-Butoxy)-15-oxopentadecanoic acid, a versatile linker that has garnered significant interest for its application in the development of next-generation drug conjugates. We will delve into its chemical structure, physicochemical properties, synthesis, and its crucial role in advancing the frontiers of medicine.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym pentadecanedioic acid mono-tert-butyl ester, is a bifunctional molecule featuring a long C15 alkyl chain. This linear chain imparts specific physicochemical properties that are highly desirable in drug development, particularly concerning solubility and interaction with biological membranes. The molecule possesses a terminal carboxylic acid and a tert-butyl ester at the opposite end, providing orthogonal reactivity for conjugation to different molecular entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 905302-42-3 | |

| Molecular Formula | C₁₉H₃₆O₄ | |

| Molecular Weight | 328.49 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis of this compound: A Protocol for Selective Mono-esterification

The synthesis of mono-esters of long-chain dicarboxylic acids presents a significant chemical challenge due to the potential for the formation of di-ester byproducts. A robust and selective method is required to ensure a high yield of the desired mono-protected linker. The following protocol is based on established methodologies for the selective mono-esterification of long-chain dicarboxylic acids.

Experimental Protocol: Synthesis from Pentadecanedioic Acid

This procedure outlines the selective mono-tert-butoxylation of pentadecanedioic acid.

Materials:

-

Pentadecanedioic acid

-

tert-Butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentadecanedioic acid (1 equivalent) in anhydrous toluene.

-

Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, catalytic amount), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents), and tert-butanol (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purification:

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted diacid and DMAP.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. .

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired mono-tert-butyl ester.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization: Expected Spectral Data

Table 2: Predicted Analytical Data

| Technique | Expected Characteristics |

| ¹H NMR | * ~2.35 ppm (t): Protons on the carbon alpha to the carboxylic acid (–CH₂COOH).* ~2.20 ppm (t): Protons on the carbon alpha to the ester (–CH₂COOtBu).* ~1.60 ppm (m): Protons on the carbons beta to the carbonyls.* ~1.45 ppm (s): Nine equivalent protons of the tert-butyl group (–C(CH₃)₃).* ~1.25 ppm (br s): A large, broad singlet corresponding to the central methylene protons of the long alkyl chain. |

| ¹³C NMR | * ~180 ppm: Carbonyl carbon of the carboxylic acid (–COOH).* ~174 ppm: Carbonyl carbon of the ester (–COOtBu).* ~80 ppm: Quaternary carbon of the tert-butyl group (–C(CH₃)₃).* ~34 ppm: Carbon alpha to the carboxylic acid (–CH₂COOH).* ~30-25 ppm: A series of peaks for the methylene carbons of the alkyl chain.* ~28 ppm: Methyl carbons of the tert-butyl group (–C(CH₃)₃). |

| Mass Spec. | * [M-H]⁻: Deprotonated molecule in negative ion mode.* [M+Na]⁺: Sodiated adduct in positive ion mode.* Loss of C₄H₈ (56 Da): Characteristic fragmentation of the tert-butyl ester via McLafferty rearrangement or loss of isobutylene. |

| IR Spec. | * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.* ~2920 and 2850 cm⁻¹: C-H stretching of the methylene and methyl groups.* ~1735 cm⁻¹: C=O stretch of the tert-butyl ester.* ~1705 cm⁻¹: C=O stretch of the carboxylic acid. |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the linker.

Applications in Advanced Drug Development

This compound serves as a crucial building block in the construction of ADCs and PROTACs. Its long alkyl chain and bifunctional nature are key to its utility.

Role as a Non-Cleavable ADC Linker

In the context of ADCs, this molecule functions as a non-cleavable linker. Non-cleavable linkers are designed to be stable in systemic circulation and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody component is degraded in the lysosome. The long alkyl chain of this compound contributes to the overall hydrophobicity of the ADC, which can influence its pharmacokinetic properties and cellular uptake. The carboxylic acid end can be activated to form an amide bond with a payload molecule, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for conjugation to the antibody.

Caption: PROTAC mechanism facilitated by a flexible alkyl linker.

Conclusion and Future Outlook

This compound represents a key enabling technology in the development of sophisticated drug conjugates. Its well-defined structure, desirable physicochemical properties, and synthetic accessibility make it an attractive choice for researchers in drug discovery. As our understanding of the intricate interplay between linker characteristics and the biological activity of ADCs and PROTACs continues to grow, the rational design of linkers like this compound will be instrumental in creating safer and more effective targeted therapies. The continued exploration of long-chain alkyl linkers and their derivatives will undoubtedly unlock new possibilities in the pursuit of precision medicine.

References

-

Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10373-10403. Retrieved from [Link]

-

St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(8), 183. Retrieved from [Link]

-

Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

-

MDPI. (2019). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

-

Forest Products Laboratory. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.

-

National Center for Biotechnology Information. (2019). The Chemistry Behind ADCs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

-

bioRxiv. (2025). Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 905302-42-3. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 905302-42-3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (1995). (PDF) 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). Phytochemical study UV, and FT-IR and gas chromatography mass spectrometry analysis of Tabebuia rosea (Family: Bignoniacae). Retrieved from [Link]

-

National Center for Biotechnology Information. (1986). Mass spectrometry. Retrieved from [Link]

-

American Journal of Research Communication. (2017). FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2012). GC-MS determination of bioactive components of Erythropalum scandens Bl., Bijdr.. Retrieved from [Link]

15-(tert-Butoxy)-15-oxopentadecanoic acid CAS number 905302-42-3

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic acid: A Strategic Building Block in Advanced Therapeutics

Introduction: The Molecular Architect of Therapeutic Conjugates

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the stability, efficacy, and toxicity profile of the entire therapeutic entity.[1][2] this compound (CAS 905302-42-3) has emerged as a pivotal building block in the synthesis of these complex molecules.[3][4] It is a bifunctional aliphatic chain, intelligently designed with a terminal carboxylic acid at one end and a carboxylic acid protected as a tert-butyl ester at the other.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the technical nuances of this compound. We will explore its fundamental properties, its strategic application as a non-cleavable linker precursor, the chemistry of its protecting group, and detailed protocols for its use in the laboratory. The core philosophy is to explain not just the "how" but the "why" behind its utility, providing researchers with the insights needed to leverage this molecule effectively in their drug development programs.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 905302-42-3 | [3][4][5] |

| Molecular Formula | C₁₉H₃₆O₄ | [4][5][6] |

| Molecular Weight | 328.49 g/mol | [4][6] |

| IUPAC Name | This compound | |

| Synonyms | Pentadecanedioic acid, mono(1,1-dimethylethyl) ester | [3][7] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | [3] |

| Density | 1.0 ± 0.1 g/cm³ | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

The long C15 alkyl chain imparts significant lipophilicity, a characteristic that must be considered when selecting solvents for reactions and purification. Its solid-state nature and thermal stability at room temperature allow for straightforward storage and handling.

Strategic Role in Advanced Therapeutics

The true value of this compound lies in its application as a linker component in two of the most promising areas of targeted therapy: ADCs and PROTACs.

Application as a Non-Cleavable ADC Linker

ADCs are designed to deliver potent cytotoxic payloads directly to cancer cells by harnessing the specificity of a monoclonal antibody. The linker connecting the antibody and payload is crucial.[1] Linkers are broadly classified as cleavable or non-cleavable.[8][9] This molecule is a precursor for non-cleavable linkers.

Why a Non-Cleavable Linker? Non-cleavable linkers offer a distinct advantage: superior plasma stability.[9] They do not contain a specific chemical trigger for payload release. Instead, the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[9][] This mechanism significantly reduces the chance of premature payload release in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[1][]

The Function of the C15 Chain: The long fifteen-carbon chain serves two primary purposes. First, it provides significant spatial separation between the large antibody and the often-hydrophobic payload, which can be critical for maintaining the antibody's antigen-binding affinity. Second, long-chain fatty acids and their derivatives can influence the overall physicochemical properties of the ADC, such as its hydrophobicity and pharmacokinetic profile.

References

- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. This compound CAS 905302-42-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. americanelements.com [americanelements.com]

- 6. 905302-42-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. veeprho.com [veeprho.com]

- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

15-(tert-Butoxy)-15-oxopentadecanoic acid molecular weight

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid: Properties, Synthesis, and Applications in Advanced Drug Development

Introduction

This compound is a bifunctional molecule of significant interest in contemporary chemical and pharmaceutical sciences. As a long-chain dicarboxylic acid monoester, it possesses a unique architecture: a fifteen-carbon aliphatic chain that provides specific length and hydrophobicity, a terminal carboxylic acid group that serves as a reactive handle for conjugation, and a sterically hindered tert-butyl ester that acts as a stable protecting group for the other terminus.

While it finds utility as a monomer in materials science for specialty polymers, its most impactful role is within advanced drug development.[1][2] This molecule has emerged as a critical building block, functioning as a non-cleavable linker in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The precise length of its alkyl chain is not arbitrary; it is designed to optimally span the distance required to connect distinct molecular entities—such as an antibody and a cytotoxic payload, or a target protein ligand and an E3 ubiquitin ligase ligand—without compromising their respective biological functions.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal reasoning behind its synthesis, the strategic rationale for its use in therapeutic modalities, and the rigorous analytical workflows required to ensure its quality and performance.

Section 1: Molecular Profile and Physicochemical Properties

The functionality of this compound is a direct consequence of its molecular structure. The aliphatic chain offers a lipophilic spacer, while the two distinct termini—one free acid, one protected ester—allow for sequential, controlled chemical modifications.

The choice of a tert-butyl ester as a protecting group is a deliberate and common strategy in organic synthesis. Its significant steric bulk prevents unwanted reactions at that terminus and offers high stability across a range of chemical conditions. Critically, it can be removed (deprotected) under specific acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other functional groups within a complex molecule, such as the amide bonds common in ADCs and PROTACs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 328.49 g/mol | [1][3] |

| Molecular Formula | C₁₉H₃₆O₄ | [3][5][6] |

| CAS Number | 905302-42-3 | [3][4][5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | [4] |

| Common Synonym | Pentadecanedioic acid, mono(1,1-dimethylethyl) ester | [4] |

Section 2: The Synthetic Rationale: Achieving Selective Mono-Esterification

The primary challenge in synthesizing this molecule is controlling reactivity. Pentadecanedioic acid is a symmetrical molecule with two identical carboxylic acid groups. A standard esterification reaction would yield a statistical mixture of unreacted starting material, the desired mono-ester, and the undesired di-ester, leading to significant purification challenges and low yields.

To overcome this, a strategy that can differentiate between the two identical functional groups is required. A recently developed and highly effective method leverages lithium chloride (LiCl) to temporarily and selectively "shield" one of the carboxylic acid groups, directing the reaction to the other.[7][8]

Expert Insight: The Role of LiCl and TFAA

The mechanism of this selective synthesis is elegant. The addition of LiCl is thought to form a stable complex with one carboxylate group.[7][8] This interaction effectively sequesters it, reducing its nucleophilicity and rendering it less reactive. Simultaneously, trifluoroacetic anhydride (TFAA) is introduced as a powerful activating agent for the remaining "free" carboxylic acid. TFAA converts the carboxylic acid into a highly reactive mixed anhydride, which is then readily attacked by tert-butanol to form the desired mono-ester with high selectivity. This approach avoids the pitfalls of stoichiometric control and provides a robust, scalable solution.

Experimental Protocol 2.1: LiCl-Assisted Selective Mono-tert-Butylation

This protocol is a representative methodology based on modern synthetic approaches for selective mono-esterification of long-chain dicarboxylic acids.[7][8]

-

Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve pentadecanedioic acid (1.0 eq) and lithium chloride (1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Activation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise while maintaining the temperature. Stir the reaction for 1-2 hours to ensure complete formation of the mixed anhydride.

-

Esterification: Add tert-butanol (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Workup & Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel to isolate the pure this compound.

Caption: Synthetic workflow for selective mono-esterification.

Section 3: Applications in Drug Development and Beyond

The true value of this linker lies in its ability to facilitate the construction of complex, multi-component therapeutic agents.

Core Component of PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific target proteins.[3] A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

This compound serves as an ideal precursor for the linker component. Its length is crucial for inducing the formation of a productive "ternary complex" between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid is the reactive site for conjugation to one of the ligands, initiating the assembly of the final PROTAC molecule.

Caption: Role of the linker in the PROTAC ternary complex.

Versatile Linker in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of an antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.

This compound is used as a non-cleavable ADC linker.[4] In this context, the carboxylic acid is typically activated and reacted with lysine residues on the antibody to form a stable amide bond. Following deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be conjugated to the payload. The resulting long-chain linker ensures the payload is held at a sufficient distance from the antibody, minimizing any interference with the antibody's ability to bind its target.

Monomer for Advanced Materials

Beyond pharmaceuticals, this molecule is a valuable monomer for synthesizing specialty polymers.[1][9] Its bifunctional nature, with one end protected, allows for controlled, stepwise polymerization. It can be used to create polyesters and polyamides with long, flexible aliphatic segments, which can impart desirable properties such as increased durability, hydrophobicity, and tailored thermal characteristics to the final material.[1][2]

Section 4: Comprehensive Analytical Characterization

Rigorous analytical quality control is non-negotiable to ensure the identity, purity, and stability of the compound for research and development. A multi-step workflow is essential for a complete characterization.

Protocol 4.1: Quality Control Workflow

-

Identity & Mass Verification (LC-MS):

-

Technique: Liquid Chromatography-Mass Spectrometry.[10]

-

Rationale: This is the primary technique to confirm the molecular weight. The compound is separated by HPLC and then ionized (typically via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 329.5.

-

Self-Validation: The observed mass must match the calculated theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS) to confirm the elemental composition.

-

-

Purity Assessment (HPLC and/or GC-MS):

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

-

Rationale: Chromatography separates the desired mono-ester from impurities, chiefly the unreacted dicarboxylic acid and the di-ester byproduct. The area under each peak in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity (e.g., >98%).

-

Self-Validation: A well-resolved baseline and sharp, symmetrical peaks are indicative of a good separation method. Purity should be confirmed using orthogonal methods if possible (e.g., two different column chemistries or detection methods).

-

-

Structural Confirmation (FTIR & NMR):

-

Technique: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

-

Rationale: These techniques provide fingerprint confirmation of the molecular structure.

-

FTIR: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch of the acid (~1710 cm⁻¹), and the C=O stretch of the ester (~1735 cm⁻¹).[11][13]

-

NMR: ¹H NMR will show a distinct singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm). ¹³C NMR will confirm the presence of 19 distinct carbon environments, including the carbonyl carbons of the acid and ester.

-

-

Self-Validation: The observed spectral data must be fully consistent with the known structure. All major peaks in both FTIR and NMR spectra should be assigned to their corresponding functional groups and atoms.

-

Caption: A comprehensive analytical quality control workflow.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure user safety.

-

Hazard Identification: this compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation upon contact or inhalation.[14]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14] Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is far more than a simple long-chain fatty acid derivative. It is a precisely engineered molecular tool whose value is realized in the synthesis of highly complex and targeted therapeutics. Its defining features—a specific chain length, a reactive handle, and a stable protecting group—make it an enabling reagent in the fields of PROTACs and ADCs. Understanding the rationale behind its selective synthesis and the rigorous methods required for its characterization is paramount for any researcher or organization aiming to leverage its capabilities. As drug development continues to trend towards modular, multi-component platforms, the importance of well-characterized, high-purity linkers like this one will only continue to grow, solidifying its role as a key building block in the future of medicine and materials science.

References

-

Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: PubMed, Biomolecules URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: this compound | CAS 905302-42-3 Source: American Elements URL: [Link]

-

Title: this compound CAS 905302-42-3 Source: Home Sunshine Pharma URL: [Link]

-

Title: Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Source: Scientific.net URL: [Link]

-

Title: Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach Source: ResearchGate URL: [Link]

-

Title: Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns Source: Journal of AOAC INTERNATIONAL, Oxford Academic URL: [Link]

-

Title: Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns Source: OUCI URL: [Link]

-

Title: LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids Source: RSC Publishing URL: [Link]

-

Title: LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids Source: RSC Advances URL: [Link]

-

Title: Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis Source: MDPI URL: [Link]

-

Title: Long-chain dicarboxylic acids from plant oils Source: Fraunhofer-Gesellschaft URL: [Link]

-

Title: Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis Source: Longdom Publishing URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. longdom.org [longdom.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound CAS 905302-42-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 905302-42-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. americanelements.com [americanelements.com]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach | Scientific.Net [scientific.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Foreword

15-(tert-Butoxy)-15-oxopentadecanoic acid, a heterobifunctional long-chain fatty acid derivative, has emerged as a critical building block in modern pharmaceutical sciences. Its utility is particularly pronounced in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker, connecting a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The precise length and chemical nature of this linker are paramount for the efficacy of the resulting PROTAC molecule. The synthesis of this compound, however, presents a distinct chemical challenge: the selective mono-esterification of a symmetrical long-chain dicarboxylic acid. This guide provides an in-depth exploration of a robust and highly selective synthesis route, grounded in recent advancements in organic chemistry, and is intended for researchers and professionals in drug development and chemical synthesis.

The Synthetic Challenge: Achieving Selective Mono-esterification

The core of synthesizing this compound lies in the selective reaction of one of the two chemically equivalent carboxylic acid groups of pentadecanedioic acid. Traditional esterification methods often lead to a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, complicating purification and reducing the overall yield. The challenge is amplified by the similar reactivity of the two terminal carboxyl groups in a long aliphatic chain.[3][4] Overcoming this hurdle requires a strategy that can differentiate between these two functional groups.

Recommended Synthesis Route: LiCl-Driven Direct Mono-esterification

Recent breakthroughs have led to a highly efficient one-step method for the selective mono-esterification of long-chain dicarboxylic acids using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[3][4] This approach has demonstrated excellent selectivity and is scalable, making it suitable for industrial applications.[3]

Mechanistic Rationale and Causality

The remarkable selectivity of this method is attributed to the role of lithium chloride. It is proposed that the lithium cation (Li⁺) coordinates with one of the carboxylate groups of the dicarboxylic acid. This coordination effectively "shields" or deactivates one end of the molecule.[3][4] The remaining, uncoordinated carboxylic acid is then free to react with trifluoroacetic anhydride (TFAA) to form a mixed anhydride. This activated intermediate subsequently reacts with tert-butanol to yield the desired mono-tert-butyl ester with high selectivity over the di-ester.[3]

Visualizing the Reaction Pathway

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound CAS 905302-42-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS 905302-42-3), a bifunctional molecule of significant interest in drug development, particularly as a non-cleavable ADC linker and a component in PROTAC synthesis.[1][2] Given its molecular structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a bulky tert-butyl ester, its solubility behavior is complex and critical to its application. This document outlines the theoretical physicochemical properties influencing its solubility, presents standardized protocols for empirical solubility determination, and discusses the profound effects of solvent polarity, pH, and temperature. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Analysis

This compound is an aliphatic carboxylic acid derivative with the molecular formula C₁₉H₃₆O₄.[3][4] Its structure is fundamentally amphiphilic, characterized by:

-

A Long Hydrophobic Chain: The 15-carbon backbone is nonpolar and lipophilic, predicting poor solubility in aqueous media and favorable solubility in nonpolar organic solvents.[5]

-

A Polar Carboxylic Acid Group: The terminal -COOH group is hydrophilic and capable of hydrogen bonding. Its most critical feature is its acidic nature, which allows for deprotonation to form a highly polar carboxylate anion (-COO⁻) under basic conditions.[6][7]

-

A tert-Butyl Ester Group: The bulky tert-butyl ester group at the other end is sterically hindering and largely nonpolar, contributing to the molecule's overall lipophilicity.

This duality dictates that the molecule's solubility is not straightforward but is instead highly dependent on the properties of the solvent system, particularly its polarity and pH.

The Critical Role of pH in Aqueous Solubility

For any application in biological or buffered aqueous systems, pH is the most dominant factor controlling the solubility of this compound. The carboxylic acid moiety governs this behavior.

-

At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this neutral form, the long, nonpolar alkyl chain dominates the molecule's character, making it highly insoluble in water ("lipid-soluble" form).[7]

-

At High pH (Basic Conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This introduces an ionic charge, dramatically increasing the molecule's polarity and, consequently, its solubility in water ("water-soluble" form).[6][7][8]

This relationship is visually represented by the acid-base equilibrium shown below.

Caption: pH-dependent equilibrium of the carboxylic acid group.

Expected Solubility Profile in Common Solvents

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on the principles of "like dissolves like" and data from analogous long-chain dicarboxylic acid monoesters.[5][9] The compound is expected to exhibit good solubility in polar aprotic and nonpolar organic solvents and poor solubility in highly polar protic solvents like water, especially at neutral or acidic pH.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH < 7), Methanol | Poor to Sparingly Soluble | The large nonpolar chain dominates. Methanol may be a better solvent than water due to its lower polarity. |

| Polar Protic (Basic) | Aqueous NaOH (pH > 8) | Soluble | Deprotonation of the carboxylic acid to the carboxylate salt dramatically increases polarity and aqueous solubility.[6][10] |

| Polar Aprotic | DMSO, THF, Acetone | Soluble to Freely Soluble | These solvents can interact with the polar head group without the high energetic cost of disrupting a strong hydrogen-bonding network.[9] |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Freely Soluble | The long C15 alkyl chain has strong van der Waals interactions with these nonpolar solvents. |

| Nonpolar Hydrocarbon | Hexanes, Toluene | Sparingly Soluble to Soluble | While nonpolar, the polarity of the acid/ester head groups may limit solubility compared to fully nonpolar solvents like DCM. |

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, as described in the OECD Test Guideline 105.[11][12][13][14][15]

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient duration to reach equilibrium.[16][17] The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[18]

Experimental Workflow

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Detailed Step-by-Step Methodology

-

Preparation: Prepare the desired solvent systems (e.g., phosphate-buffered saline at pH 7.4, 0.1 M HCl, 0.1 M NaOH, dichloromethane, DMSO). Ensure the temperature of a water bath or incubator is controlled (e.g., 25 °C).

-

Addition of Solute: To a series of glass vials, add an amount of this compound estimated to be in excess of its solubility.[17] Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled agitator. Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[18][19] It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[17]

-

Phase Separation: Remove the vials and allow them to stand at the test temperature to let solids settle. Centrifuge the vials at high speed or filter the suspension through a chemically inert filter (e.g., PTFE) to obtain a clear, particle-free saturated solution.[18]

-

Quantification:

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot as necessary with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this type of molecule.[20][21][22][23] LC-MS can be used for higher sensitivity if needed.[18][24]

-

The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

-

Practical Implications for Drug Development

-

Formulation: The low intrinsic aqueous solubility necessitates enabling formulation strategies for potential parenteral or oral delivery. This could include the use of co-solvents, surfactants, or conversion to a salt form by formulating at a high pH.

-

Assay Development: In biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO.[25] However, care must be taken when diluting these stocks into aqueous assay buffers. The final DMSO concentration must be kept low, and the compound's concentration must remain well below its aqueous solubility limit at the assay's pH to avoid precipitation and inaccurate results.[18]

-

Purification: The differential solubility of the acid form versus the salt form can be exploited during synthesis for purification, for example, through acid-base extractions.[7]

Conclusion

The solubility of this compound is a critical parameter defined by its amphiphilic structure. It exhibits favorable solubility in a range of organic solvents, particularly polar aprotic and halogenated types. Its aqueous solubility is exceptionally low under acidic and neutral conditions but increases significantly in basic media due to the ionization of its terminal carboxylic acid group. For any research or development application, it is imperative to empirically determine its solubility in the relevant solvent systems using standardized protocols such as the shake-flask method to ensure reliable and reproducible results.

References

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

- Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. (2023). Brainly.

- Test No. 105: Water Solubility. (n.d.). OECD.

- Test No. 105: Water Solubility. (n.d.). OECD.

- This compound | CAS 905302-42-3. (n.d.). American Elements.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.

- OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice.

- This compound CAS 905302-42-3. (n.d.). Home Sunshine Pharma.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Solubility - A Fundamental Concept in Pharmaceutical Sciences. (n.d.). Scribd.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples. (n.d.). Benchchem.

- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.

- This compound. (n.d.). Matrix Scientific.

- LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025). Royal Society of Chemistry.

- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.

- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH.

- Analytical Methods for Organic Acids. (n.d.). Shimadzu.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014). ResearchGate.

- This compound. (n.d.). MedChemExpress.

- This compound. (n.d.). MySkinRecipes.

- Does pH affect solubility? (2023). AAT Bioquest.

- Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. (n.d.). KOPS.

- This compound | CAS 905302-42-3. (n.d.). Veeprho.

- Dicarboxylic acid solubility. (2023). Reddit.

- Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025). ResearchGate.

- 4.4 Solubility. (2019). Chemistry LibreTexts.

Sources

- 1. This compound CAS 905302-42-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound [myskinrecipes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. reddit.com [reddit.com]

- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. scribd.com [scribd.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 23. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Spectroscopic Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid for Advanced Research

Introduction: Elucidating the Molecular Signature of a Key Bifunctional Linker

15-(tert-Butoxy)-15-oxopentadecanoic acid, a long-chain dicarboxylic acid mono-tert-butyl ester, has emerged as a critical building block in contemporary biomedical research. Its bifunctional nature, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In these applications, the long aliphatic chain provides spatial separation between two active moieties, while the distinct reactivity of the terminal functional groups allows for sequential and controlled conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be characterized by a series of signals corresponding to the protons of the long aliphatic chain and the tert-butyl group. The chemical shifts are influenced by the proximity of the electron-withdrawing carbonyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | H OOC- |

| 2.34 | Triplet | 2H | HOOC-CH₂ - |

| 2.20 | Triplet | 2H | -CH₂ -COO(tBu) |

| 1.63 | Multiplet | 4H | HOOC-CH₂-CH₂ - & -CH₂ -CH₂-COO(tBu) |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

| 1.25 | Multiplet | 18H | -(CH₂ )₉- |

Expert Interpretation of the ¹H NMR Spectrum:

The most downfield signal is anticipated to be the acidic proton of the carboxylic acid, typically appearing as a broad singlet in the 11-12 ppm region; its exact position and broadness are highly dependent on the solvent and concentration. The two methylene groups alpha to the carbonyls are diastereotopic and will appear as distinct triplets. The triplet at approximately 2.34 ppm is assigned to the protons adjacent to the carboxylic acid, while the triplet at around 2.20 ppm corresponds to the protons next to the tert-butyl ester.[2] The methylene groups beta to the carbonyls are expected to resonate as a multiplet around 1.63 ppm.[2] A prominent singlet at approximately 1.44 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group. The bulk of the methylene protons in the long aliphatic chain will overlap to form a large, complex multiplet centered around 1.25 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~179 | C OOH |

| ~173 | C OO(tBu) |

| ~80 | -C (CH₃)₃ |

| ~34 | HOOC-C H₂- |

| ~30 | -C H₂-COO(tBu) |

| ~29 | -(C H₂)₉- |

| ~28 | -C (CH₃)₃ |

| ~25 | HOOC-CH₂-C H₂- & -C H₂-CH₂-COO(tBu) |

Expert Interpretation of the ¹³C NMR Spectrum:

The two carbonyl carbons will be the most downfield signals. The carboxylic acid carbon is expected around 179 ppm, while the ester carbonyl carbon will be slightly upfield, around 173 ppm.[3][4] The quaternary carbon of the tert-butyl group is predicted to appear at approximately 80 ppm. The carbons of the long methylene chain will have very similar chemical environments and are expected to resonate in a narrow range around 29 ppm. The carbons alpha and beta to the carbonyl groups will be shifted slightly downfield, with the alpha carbons appearing around 30-34 ppm and the beta carbons around 25 ppm. The three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

-

5 mm NMR tube

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 30° or 45° pulse angle to ensure quantitative integration.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (typically 2-5 seconds for molecules of this size).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a standard pulse program with proton decoupling (e.g., zgpg30).

-

A longer relaxation delay (d1) and a larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for the quaternary carbon of the tert-butyl group.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Causality Behind Experimental Choices:

-

Choice of Solvent: CDCl₃ is a common choice for nonpolar to moderately polar compounds. DMSO-d₆ is a good alternative for more polar compounds and is particularly useful for observing the exchangeable proton of the carboxylic acid.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the long aliphatic chain.

-

Relaxation Delay: A sufficient relaxation delay is essential for accurate integration in ¹H NMR, ensuring that all protons have fully relaxed before the next pulse is applied.

Workflow for NMR Analysis

Caption: General workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 327.25 | Deprotonated molecule (Negative Ion Mode) |

| [M+H]⁺ | 329.27 | Protonated molecule (Positive Ion Mode) |

| [M+Na]⁺ | 351.25 | Sodium adduct (Positive Ion Mode) |

Predicted Fragmentation Pattern (in ESI-MS/MS):

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion is expected to yield characteristic fragments.

| Predicted Fragment m/z | Proposed Loss | Proposed Fragment Structure |

| 271.23 | Loss of C₄H₈ (isobutylene) | [HOOC-(CH₂)₁₃-COO]⁻ |

| 227.24 | Loss of C₄H₈ and CO₂ | [HOOC-(CH₂)₁₃]⁻ |

Expert Interpretation of the Mass Spectrum:

In ESI-MS, the molecular weight can be confirmed by the presence of the deprotonated molecule [M-H]⁻ at m/z 327.25 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 329.27 and its sodium adduct [M+Na]⁺ at m/z 351.25 in positive ion mode.

The fragmentation of long-chain fatty acid esters is well-documented. [5][6]A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a fragment at m/z 271.23. Subsequent loss of carbon dioxide (44 Da) from the carboxylate end would lead to a fragment at m/z 227.24. In positive ion mode, alpha-cleavage next to the carbonyl groups can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for analyzing this compound using LC-MS with ESI.

Materials:

-

This compound

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium hydroxide (for modifying mobile phase)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water).

-

LC Method:

-

Use a C18 reversed-phase column.

-

Set up a gradient elution, for example, starting with 50% acetonitrile in water and ramping up to 100% acetonitrile over several minutes. This will ensure the compound elutes as a sharp peak.

-

Add a small amount of formic acid (e.g., 0.1%) to the mobile phase for positive ion mode to promote protonation, or ammonium hydroxide for negative ion mode to promote deprotonation.

-

-

MS Method (ESI):

-

Set the ESI source to either positive or negative ion mode.

-

Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 327.25 in negative mode) and applying collision energy to induce fragmentation.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

-

Examine the mass spectrum of the peak to identify the molecular ion and any adducts.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

-

Causality Behind Experimental Choices:

-

LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from any impurities before it enters the mass spectrometer, leading to cleaner spectra and more reliable identification.

-

ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and typically producing intact molecular ions.

-

Mobile Phase Modifiers: The addition of an acid or base to the mobile phase helps to control the ionization state of the analyte, enhancing the signal for the desired ion ([M+H]⁺ or [M-H]⁻).

Workflow for Mass Spectrometry Analysis

Caption: A typical workflow for the LC-MS analysis of a small molecule.

Conclusion: An Integrated Spectroscopic Portrait

This guide has provided a detailed, predictive analysis of the NMR, IR, and mass spectra of this compound. By integrating the information from these three powerful analytical techniques, researchers can confidently identify and characterize this important bifunctional linker. The predicted chemical shifts in ¹H and ¹³C NMR provide a detailed map of the carbon skeleton, the characteristic absorption bands in the IR spectrum confirm the presence of the key carboxylic acid and tert-butyl ester functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. The detailed experimental protocols and workflows presented herein offer a robust framework for obtaining high-quality spectral data, ensuring the scientific integrity of research and development endeavors that utilize this versatile molecule.

References

-

AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

- Christie, W. W. (2012). High-Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. In Lipid Analysis (pp. 239-261). Woodhead Publishing.

-

AOCS Lipid Library. (2014). ¹H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from [Link]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ChemEd DL. (2020, November 20). Saturated & unsaturated long chains fatty acids assignment using NMR [Video]. YouTube. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Guo, Z., & Hsu, F. F. (2015). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. In Mass Spectrometry of Lipids (pp. 109-131). Springer.

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Cvačka, J., & Svatoš, A. (2021).

-

University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

Chemistry Academy. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

- Meiler, J., & Will, M. (2000). A General 13C NMR Spectrum Predictor Using Data Mining Techniques. SAR and QSAR in Environmental Research, 11(3-4), 211-234.

-

Mestrelab Research. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

-

MassBank. (2014, August 18). Pentadecanoic acid. Retrieved from [Link]

- Tsujikawa, K., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(2), 345-351.

Sources

An In-depth Technical Guide to the Safe Handling of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS No. 905302-42-3). As a key building block in the synthesis of non-cleavable antibody-drug conjugate (ADC) linkers and PROTACs, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document synthesizes available safety data, information from structurally similar compounds, and established laboratory best practices to provide a self-validating system for risk mitigation.

Section 1: Compound Identification and Hazard Classification

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pentadecanedioic acid, mono(1,1-dimethylethyl) ester |

| CAS Number | 905302-42-3[2][3] |

| Molecular Formula | C₁₉H₃₆O₄[2] |

| Molecular Weight | 328.49 g/mol [4] |

| Appearance | White to off-white solid |

GHS Hazard Classification

Based on available data, this compound is classified as follows:

-

Signal Word: Warning

-

GHS Pictogram:

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

This classification is consistent with data for the structurally similar compound 18-(tert-Butoxy)-18-oxooctadecanoic acid.[5][6]

Section 2: Toxicological and Physicochemical Properties

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 431.1 ± 18.0 °C at 760 mmHg | [4] |

| Density | 1.0 ± 0.1 g/cm³ | [4] |

| Solubility | Information not available. Expected to have low solubility in water and be soluble in organic solvents. | |

| Stability | Stable under normal laboratory conditions. | [7] |

| Reactivity | The tert-butyl ester is generally stable but can be hydrolyzed under acidic conditions. The carboxylic acid moiety can undergo typical reactions of this functional group.[8][9] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Engineering Controls

-